3-溴-1-(3,4-二氯苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

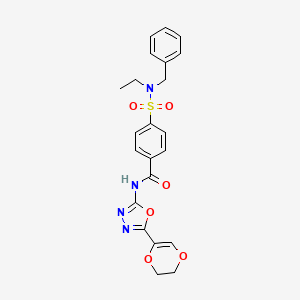

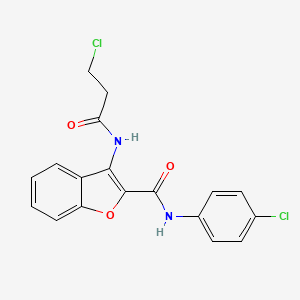

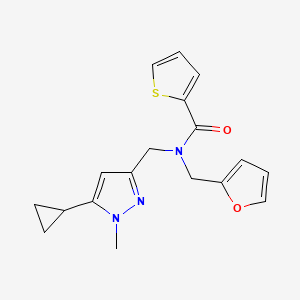

“3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H8BrCl2NO. It has a molecular weight of 308.99 . The IUPAC name for this compound is 3-bromo-1-(2,4-dichlorophenyl)-2-pyrrolidinone .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one”, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by various metal catalysts, including iron, nickel, and ruthenium . The use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can also yield various pyrrolidines .Molecular Structure Analysis

The molecular structure of “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” can include C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one” include a molecular weight of 308.99 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

通过 DFT 研究的电子和非线性光学性质

一项研究重点关注通过钯催化的铃木交叉偶联反应对溴-氯苯基衍生物进行选择性芳基化,并通过 DFT 研究探索它们的电子和非线性光学 (NLO) 性质。这项研究展示了溴代和氯代取代化合物在具有特定电子和光学性质的材料开发中的潜力,表明 3-溴-1-(3,4-二氯苯基)吡咯烷-2-酮 在类似领域的可能应用 (Nazeer 等人,2020 年)。

杂环化合物的合成和表征

另一项研究涉及溴铼(I)配合物的合成和表征,突出了溴代取代化合物在发光材料合成中的重要性。该研究考察了这些配合物的物理光学性质,表明在传感器和有机发光二极管 (OLED) 中的潜在应用 (Lytwak 等人,2010 年)。

抗惊厥和抗炎活性

对苯并呋喃类杂环化合物的研究,包括溴代取代衍生物,显示出有希望的抗惊厥和抗炎活性。此类研究强调了溴代和氯代取代化合物在药物科学中的潜在治疗应用 (Dawood 等人,2006 年)。

缓蚀

一项关于咪唑并[4,5-b]吡啶衍生物对低碳钢腐蚀的抑制性能的研究突出了溴代取代化合物在工业应用中的重要性。这些化合物,包括具有溴代和氯代取代的化合物,可用于开发用于保护金属和合金的缓蚀剂 (Saady 等人,2021 年)。

未来方向

作用机制

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the physicochemical parameters of compounds with a pyrrolidine ring can influence their biological activity .

属性

IUPAC Name |

3-bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXMKBJIESFMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)